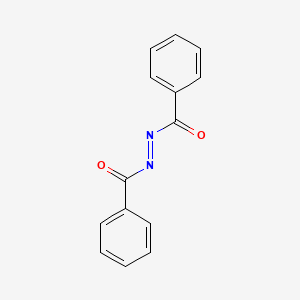

Diazene, dibenzoyl-

Description

BenchChem offers high-quality Diazene, dibenzoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, dibenzoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

959-31-9 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-benzoyliminobenzamide |

InChI |

InChI=1S/C14H10N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H |

InChI Key |

NQIHDINUXBKYQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl diazene (B1210634), also known as N-benzoyliminobenzamide, is an azo compound with the molecular formula C₁₄H₁₀N₂O₂. Its structure features two benzoyl groups attached to a diazene (N=N) core. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of dibenzoyl diazene, with a focus on experimental protocols and data presentation for researchers in organic synthesis and drug development.

Synthesis of Dibenzoyl Diazene

The primary synthetic route to dibenzoyl diazene involves the oxidation of its precursor, 1,2-dibenzoylhydrazine. This method provides a reliable pathway to the target compound.

Synthesis Pathway

The synthesis is a two-step process starting from benzoyl chloride and hydrazine (B178648), followed by oxidation.

Caption: Synthesis pathway of Dibenzoyl Diazene.

Experimental Protocol: Synthesis of 1,2-Dibenzoylhydrazine

This protocol is based on the Schotten-Baumann reaction.

Materials:

-

Benzoyl chloride

-

Hydrazine hydrate (B1144303)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a solution of sodium hydroxide (10%) in distilled water and cool it in an ice bath.

-

In a separate flask, dissolve hydrazine hydrate in distilled water and cool it in the ice bath.

-

To the hydrazine solution, slowly add benzoyl chloride and the cold sodium hydroxide solution simultaneously with vigorous stirring, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

The white precipitate of 1,2-dibenzoylhydrazine is collected by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold dichloromethane.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 1,2-dibenzoylhydrazine.

Experimental Protocol: Oxidation of 1,2-Dibenzoylhydrazine to Dibenzoyl Diazene

This protocol outlines a general method for the oxidation of the hydrazine precursor.

Materials:

-

1,2-Dibenzoylhydrazine

-

N-Bromosuccinimide (NBS) or Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Pyridine (B92270) (optional, as a base)

-

Sodium thiosulfate (B1220275) solution (for quenching iodine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 1,2-dibenzoylhydrazine in dichloromethane or THF.

-

If using a base, add pyridine to the solution.

-

Slowly add a solution of the oxidizing agent (e.g., N-Bromosuccinimide or Iodine) in the same solvent at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

If iodine is used, quench the excess by washing with sodium thiosulfate solution.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude dibenzoyl diazene.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Physicochemical Properties

Dibenzoyl diazene is a solid at room temperature. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| IUPAC Name | N-benzoyliminobenzamide | [1] |

| CAS Number | 959-31-9 | [1] |

| Appearance | Yellow solid (typical for azo compounds) | Inferred |

| Melting Point | Data not readily available in public sources | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF | Inferred |

Spectroscopic Properties

Detailed experimental spectroscopic data for dibenzoyl diazene is not widely available in the public domain. The following tables provide estimated values based on the analysis of structurally similar compounds containing benzoyl and azo moieties.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Assignment |

| 7.4 - 7.6 | m | Aromatic protons (meta and para) |

| 7.9 - 8.1 | m | Aromatic protons (ortho to C=O) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| 128 - 130 | Aromatic CH |

| 133 - 135 | Aromatic CH |

| 135 - 137 | Aromatic quaternary C |

| 165 - 168 | Carbonyl C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Estimated) | Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 1660 - 1680 | C=O stretch (conjugated) |

| 1580 - 1600 | N=N stretch (azo group) |

| 1450 - 1500 | Aromatic C=C stretch |

UV-Vis Spectroscopy

| λmax (nm) (Estimated) | Transition |

| ~250 - 280 | π → π* (benzoyl groups) |

| ~350 - 450 | n → π* (azo group) |

Crystal Structure

Applications in Organic Synthesis

Diazenes, including dibenzoyl diazene, are valuable intermediates in organic synthesis. Their primary application stems from the ability to undergo dinitrogen extrusion upon thermal or photochemical induction, generating reactive radical species.

Caption: Applications of Dibenzoyl Diazene in Synthesis.

These generated radicals can be trapped in various ways to form new carbon-carbon or carbon-heteroatom bonds, making diazenes useful in:

-

Synthesis of strained ring systems: The intramolecular coupling of generated radicals can lead to the formation of cyclopropanes and cyclobutanes.

-

Modular synthesis: Diazenes can be used as building blocks for the convergent synthesis of complex molecules.

-

Arylation reactions: As a source of aryl radicals, they can participate in the functionalization of various substrates.

Safety and Handling

Dibenzoyl diazene should be handled with care in a well-ventilated fume hood. As with many azo compounds, it may be sensitive to heat, light, and shock. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Dibenzoyl diazene is a versatile molecule with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers. Further investigation into its reactivity and the full characterization of its spectroscopic and crystallographic properties will undoubtedly expand its applications in the development of novel chemical entities and pharmaceuticals.

References

"dibenzoyl diazene chemical structure and CAS number"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzoyl diazene (B1210634), detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is presented to be a valuable resource for professionals in research and development.

Chemical Structure and CAS Number

Dibenzoyl diazene, also known as N-benzoyliminobenzamide, is an organic compound with the chemical formula C₁₄H₁₀N₂O₂.[1] It is characterized by a central diazene (N=N) functional group, with each nitrogen atom bonded to a benzoyl group.

Key Identifiers:

-

IUPAC Name: N'-benzoylbenzohydrazide

-

CAS Number: 959-31-9[1]

-

Molecular Formula: C₁₄H₁₀N₂O₂[1]

-

SMILES: C1=CC=C(C=C1)C(=O)N=NC(=O)C2=CC=CC=C2[1]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of dibenzoyl diazene.

| Property | Value |

| Molecular Weight | 238.24 g/mol [1] |

| Monoisotopic Mass | 238.074227566 Da[1] |

| Topological Polar Surface Area | 58.9 Ų[1] |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Experimental Protocols

Synthesis of Dibenzoyl Diazene

The synthesis of dibenzoyl diazene is typically a two-step process, starting with the formation of its precursor, 1,2-dibenzoylhydrazine, followed by an oxidation step.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

This protocol is adapted from a standard organic synthesis procedure for a similar compound.

Materials:

-

Sodium hydroxide (B78521)

-

Benzoyl chloride

-

Water

-

50% aqueous acetone

-

Glacial acetic acid

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and cooled in a water bath, prepare a solution of 48 g (1.2 moles) of sodium hydroxide in 500 cc of water.

-

To this solution, add 65 g (0.5 mole) of hydrazine sulfate with stirring.

-

From separate dropping funnels, slowly and simultaneously add 145 g (120 cc, 1.03 moles) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 moles) of sodium hydroxide in 120 cc of water. The addition of benzoyl chloride should take approximately 1.5 hours, with the alkali solution added slightly faster.

-

After the additions are complete, continue stirring the mixture for an additional two hours.

-

Saturate the reaction mixture with carbon dioxide.

-

Filter the precipitated dibenzoylhydrazine with suction and press the solid thoroughly.

-

Create a paste of the crude product with 50% aqueous acetone, filter with suction, wash with water, and press as dry as possible.

-

For purification, dissolve the crude product in approximately 650 cc of boiling glacial acetic acid.

-

Allow the solution to cool, whereupon dibenzoylhydrazine will crystallize as fine white needles.

-

Filter the crystals with suction, wash with cold water, and dry under reduced pressure on a water bath.

Step 2: Oxidation of 1,2-Dibenzoylhydrazine to Dibenzoyl Diazene

While a specific detailed protocol for this step was not found in the literature search, the general procedure involves the oxidation of the hydrazine to a diazene. Common oxidizing agents for this transformation include lead tetraacetate, N-bromosuccinimide, or potassium permanganate. The reaction would typically be carried out in an appropriate organic solvent, followed by workup and purification by recrystallization or chromatography.

Characterization of Dibenzoyl Diazene

The structure and purity of the synthesized dibenzoyl diazene can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, a complex multiplet pattern is anticipated.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons (typically in the range of 160-180 ppm) and the aromatic carbons (in the range of 120-140 ppm).

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include:

-

C=O stretching of the benzoyl groups (around 1650-1700 cm⁻¹).

-

N=N stretching (this can be weak or absent in symmetrical trans-diazenes).

-

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

-

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of dibenzoyl diazene (238.24). Common fragmentation patterns would involve the loss of benzoyl radicals (C₆H₅CO•) and phenyl radicals (C₆H₅•).

Biological Activity and Potential Signaling Pathways

Derivatives of diazene have been investigated for their biological activities, suggesting potential applications in drug development.

Cytotoxicity: Some diazenecarboxamides, which are structurally related to dibenzoyl diazene, have demonstrated cytotoxic effects against various human tumor cell lines in vitro. These compounds were shown to reduce cell survival in cell lines of laryngeal carcinoma, cervical carcinoma, mammary carcinoma, breast adenocarcinoma, and glioblastoma. Interestingly, some of these compounds were also effective against drug-resistant cell lines. The mechanism of action for some of these cytotoxic diazenes was initially thought to involve the intracellular glutathione (B108866) (GSH) system; however, for some of the more potent derivatives, a significant influence on intracellular GSH levels was not observed, suggesting alternative mechanisms of cytotoxicity.

15-Lipoxygenase Inhibition: Benzoyldiazene derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX). Some of these compounds exhibited inhibitory activity in the low micromolar range. Kinetic studies indicated that the more active compounds act as competitive inhibitors of the enzyme. Molecular docking studies suggested that the most potent inhibitors interact with key residues in the active site of the enzyme.

Signaling Pathways: Despite the observed biological activities of related diazene compounds, the current literature search did not identify any specific signaling pathways in which dibenzoyl diazene is directly involved. Further research is required to elucidate the precise molecular mechanisms and cellular signaling cascades affected by this compound.

Visualizations

Caption: Synthesis and Characterization Workflow for Dibenzoyl Diazene.

References

Spectroscopic and Physicochemical Characterization of Dibenzoyl Diazene: A Technical Guide

Introduction

Dibenzoyl diazene (B1210634), with the chemical formula C₁₄H₁₀N₂O₂, is an organic compound of significant interest in various fields of chemical research, including organic synthesis and materials science. Its structure, featuring a central diazene moiety flanked by two benzoyl groups, imparts unique electronic and chemical properties. This technical guide provides a comprehensive overview of the spectroscopic data of dibenzoyl diazene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, along with a visualization of the analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule.

Molecular Structure and Properties

-

IUPAC Name: N,N'-Dibenzoyldiazene

-

Molecular Formula: C₁₄H₁₀N₂O₂

-

Molecular Weight: 238.24 g/mol

-

CAS Number: 959-31-9

Spectroscopic Data

The following sections present the spectroscopic data for dibenzoyl diazene. It is important to note that while some of this data is based on experimental findings for closely related compounds, it provides a reliable reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for dibenzoyl diazene are summarized below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| ~ 7.5 - 7.7 | Multiplet | 6H | Aromatic Protons (meta and para to C=O) |

Note: The predicted chemical shifts are based on the analysis of similar aromatic compounds containing benzoyl and diazene functionalities.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl Carbon (C=O) |

| ~ 134 - 136 | Aromatic Carbon (ipso, attached to C=O) |

| ~ 130 - 133 | Aromatic Carbon (para to C=O) |

| ~ 128 - 130 | Aromatic Carbons (ortho and meta to C=O) |

Note: The predicted chemical shifts are based on known values for benzoyl derivatives and related diazene compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for dibenzoyl diazene are presented in Table 3.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1600 - 1585 | Medium | Aromatic C=C Stretch |

| ~ 1500 - 1400 | Medium | Aromatic C=C Stretch |

| ~ 1450 - 1400 | Medium | N=N Stretch (Azo group) |

Note: The N=N stretching frequency in azo compounds can be weak and is often difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for dibenzoyl diazene are summarized in Table 4.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 238 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted to be dominated by the stable benzoyl and phenyl cations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of dibenzoyl diazene.

Synthesis of Dibenzoyl Diazene

A common method for the synthesis of dibenzoyl diazene is the oxidation of N,N'-dibenzoylhydrazine.

-

Preparation of N,N'-Dibenzoylhydrazine: Benzoyl chloride (2 equivalents) is reacted with hydrazine (B178648) hydrate (B1144303) (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270) at 0°C. The reaction mixture is stirred for several hours, and the resulting white precipitate of N,N'-dibenzoylhydrazine is collected by filtration, washed with water, and dried.

-

Oxidation to Dibenzoyl Diazene: The N,N'-dibenzoylhydrazine is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as N-bromosuccinimide (NBS) or lead tetraacetate, is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any excess oxidizing agent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield dibenzoyl diazene, which can be further purified by recrystallization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified dibenzoyl diazene is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid dibenzoyl diazene is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of dibenzoyl diazene is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: The mass spectrum is obtained using a mass spectrometer, typically with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and analyzed by the mass analyzer.

-

ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then introduced into the mass analyzer.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of dibenzoyl diazene.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of dibenzoyl diazene.

An In-depth Technical Guide to the Thermal and Photochemical Decomposition of Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl diazene (B1210634) (C₁₄H₁₀N₂O₂), an azo compound, serves as a precursor to benzoyl radicals upon decomposition. This process, inducible by both thermal and photochemical means, involves the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process. The resultant highly reactive benzoyl radicals can engage in a variety of subsequent reactions, making the study of dibenzoyl diazene's decomposition crucial for applications in organic synthesis, polymer chemistry, and pharmacology. This guide provides a comprehensive overview of the thermal and photochemical decomposition pathways of dibenzoyl diazene, including reaction mechanisms, potential products, and generalized experimental protocols. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also draws analogies from the well-studied decomposition of dibenzoyl peroxide to provide a more complete conceptual framework.

Introduction

Diazenes, also known as azo compounds, are characterized by the functional group R-N=N-R'. The decomposition of these compounds, particularly those with relatively weak C-N bonds, can be initiated by heat or light, leading to the formation of radicals and the release of nitrogen gas.[1] This dinitrogen extrusion is a powerful driving force for these reactions.[1] Dibenzoyl diazene, with its two benzoyl groups attached to the diazene core, is a key substrate for generating benzoyl radicals. Understanding the kinetics and mechanisms of its decomposition is essential for controlling the subsequent radical-mediated processes.

Synthesis of Dibenzoyl Diazene

Experimental Protocol: Synthesis of Dibenzoyl Diazene (Proposed)

-

Preparation of Dibenzoyl Hydrazine (B178648): To a solution of benzoyl chloride (2.2 equivalents) in a suitable solvent such as dichloromethane (B109758) or diethyl ether, slowly add hydrazine hydrate (B1144303) (1 equivalent) at 0°C with vigorous stirring. The reaction is typically exothermic. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The resulting white precipitate of dibenzoyl hydrazine can be collected by filtration, washed with water and a non-polar solvent (e.g., hexane) to remove impurities, and dried.

-

Oxidation to Dibenzoyl Diazene: Dissolve the synthesized dibenzoyl hydrazine in a suitable solvent like dichloromethane. Cool the solution to 0°C. Add a mild oxidizing agent, such as N-bromosuccinimide (NBS) or lead tetraacetate, portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and a mild basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield dibenzoyl diazene.

Thermal Decomposition of Dibenzoyl Diazene

The thermal decomposition of dibenzoyl diazene is a process driven by the homolytic cleavage of the C-N bonds, leading to the formation of two benzoyl radicals and a molecule of nitrogen gas.

Mechanism:

The decomposition is believed to proceed through a radical mechanism. The initial step is the rate-determining cleavage of the C-N bonds. This can occur in a concerted or stepwise fashion.[1]

-

Concerted Pathway: Both C-N bonds break simultaneously, releasing dinitrogen and forming two benzoyl radicals in close proximity within a solvent cage.

-

Stepwise Pathway: One C-N bond breaks to form a benzoyl radical and a diazenyl radical intermediate. The diazenyl radical is highly unstable and rapidly loses dinitrogen to form a second benzoyl radical.

Once formed, the benzoyl radicals can undergo several reactions:

-

Decarboxylation: The benzoyl radical can lose a molecule of carbon dioxide to form a phenyl radical.

-

Recombination: Two benzoyl radicals can recombine to form benzil.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture. For example, in a solvent like cyclohexane, this would lead to the formation of benzoic acid and a cyclohexyl radical.

-

Addition: The radicals can add to unsaturated systems, such as alkenes or aromatic rings.

Quantitative Data:

Table 1: Thermal Decomposition Data for Dibenzoyl Peroxide (Analogous System)

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Major Products |

| Benzene | 80 | 1.8 x 10⁻⁵ | Benzoic acid, Phenyl benzoate, Biphenyl |

| Cyclohexane | 80 | 2.1 x 10⁻⁵ | Benzoic acid, Benzene, Biphenyl |

| Carbon Tetrachloride | 80 | 1.2 x 10⁻⁵ | Benzoic acid, Chlorobenzene, Hexachloroethane |

Note: This data is for dibenzoyl peroxide and is provided for illustrative purposes to indicate the types of data that would be relevant for dibenzoyl diazene.

Experimental Protocol: Thermal Decomposition of Dibenzoyl Diazene

-

Sample Preparation: A solution of dibenzoyl diazene of a known concentration is prepared in a high-boiling, inert solvent (e.g., benzene, toluene, or decane) in a reaction vessel equipped with a condenser and a gas outlet.

-

Thermolysis: The solution is heated to a constant temperature using a thermostatically controlled oil bath. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

-

Monitoring: The progress of the decomposition can be monitored by various techniques:

-

Gas Volumetry: The volume of nitrogen gas evolved can be measured over time using a gas burette.

-

Spectroscopy: The disappearance of the dibenzoyl diazene can be followed by UV-Vis or IR spectroscopy.

-

Chromatography: Aliquots of the reaction mixture can be taken at different time intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the formation of products.

-

-

Product Analysis: After the reaction is complete, the product mixture is analyzed by techniques such as GC-MS, NMR spectroscopy, and IR spectroscopy to identify and quantify the decomposition products.

Photochemical Decomposition of Dibenzoyl Diazene

The photochemical decomposition of dibenzoyl diazene is initiated by the absorption of ultraviolet (UV) light. The energy from the absorbed photon leads to the excitation of the molecule to an electronically excited state, which then undergoes cleavage of the C-N bonds.

Mechanism:

Similar to the thermal process, photochemical decomposition generates benzoyl radicals and nitrogen gas. The reaction is also thought to proceed via a radical mechanism. The initial photochemical step is the excitation of the dibenzoyl diazene molecule.

Dibenzoyl Diazene + hν → [Dibenzoyl Diazene]* → 2 Benzoyl Radicals + N₂

The subsequent reactions of the benzoyl radicals are similar to those in the thermal decomposition. However, the photochemical process can offer better control over the initiation of the reaction and can often be carried out at lower temperatures.

Quantitative Data:

Experimental Protocol: Photochemical Decomposition of Dibenzoyl Diazene

-

Sample Preparation: A solution of dibenzoyl diazene in a photochemically inert solvent (e.g., cyclohexane, acetonitrile) is prepared in a quartz reaction vessel. The concentration is chosen to ensure sufficient absorption at the wavelength of irradiation.

-

Photolysis: The solution is irradiated with a UV lamp of a specific wavelength (e.g., a mercury lamp with a filter to select a specific emission line). The reaction vessel is typically placed in a thermostated bath to maintain a constant temperature. The solution should be stirred continuously to ensure uniform irradiation.

-

Monitoring: The reaction can be monitored in situ using a UV-Vis spectrophotometer to follow the decrease in the absorbance of the dibenzoyl diazene. Alternatively, aliquots can be withdrawn at intervals for analysis by chromatography (GC or HPLC).

-

Quantum Yield Determination: To determine the quantum yield, a chemical actinometer (a substance with a known quantum yield) is used to measure the photon flux of the light source. The amount of dibenzoyl diazene decomposed is then measured, and the quantum yield is calculated.

-

Product Analysis: The final product mixture is analyzed using the same techniques as for the thermal decomposition (GC-MS, NMR, IR).

Signaling Pathways and Experimental Workflows

The decomposition of dibenzoyl diazene initiates a cascade of radical reactions. The following diagrams illustrate the general pathways and a typical experimental workflow for studying these processes.

Caption: Generalized pathway for the thermal decomposition of dibenzoyl diazene.

Caption: Generalized pathway for the photochemical decomposition of dibenzoyl diazene.

References

An In-depth Technical Guide on the Mechanism of Dinitrogen Extrusion from Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzoyl diazene (B1210634) (DBDZ), an azo compound characterized by the R-N=N-R linkage where R is a benzoyl group, serves as a precursor for the generation of reactive intermediates upon dinitrogen (N₂) extrusion. This process, achievable through both thermal and photochemical activation, is of significant interest in organic synthesis for the formation of new carbon-carbon bonds. This technical guide provides a comprehensive overview of the proposed mechanisms governing the extrusion of dinitrogen from dibenzoyl diazene, supported by available literature on analogous systems. It details the potential concerted and stepwise pathways, outlines relevant experimental protocols, and presents comparative quantitative data from related azo compounds to offer a predictive framework for the behavior of dibenzoyl diazene.

Introduction

The extrusion of dinitrogen from azo compounds is a powerful synthetic strategy, driven by the formation of the highly stable N₂ molecule.[1] In the case of dibenzoyl diazene, this elimination process generates highly reactive benzoyl radicals, which can subsequently engage in a variety of chemical transformations. Understanding the underlying mechanism of this extrusion is critical for controlling reaction pathways and optimizing the synthesis of desired products. The decomposition can be initiated either by heat (thermolysis) or by light (photolysis), and the operative mechanism may differ depending on the conditions.[2]

Proposed Mechanisms of Dinitrogen Extrusion

The extrusion of dinitrogen from diazenes can generally proceed through two distinct pathways: a concerted mechanism involving a single transition state, or a stepwise mechanism involving one or more intermediates.[1] For dibenzoyl diazene, both pathways are considered plausible.

Concerted Mechanism

In a concerted mechanism, the two C-N bonds are cleaved simultaneously, leading to the direct formation of two benzoyl radicals and a molecule of dinitrogen in a single elementary step. This pathway is often favored for symmetrical diazenes and is characterized by a single transition state.

Caption: Concerted dinitrogen extrusion from dibenzoyl diazene.

Stepwise Mechanism

A stepwise mechanism involves the initial homolytic cleavage of one C-N bond to form a diazenyl radical intermediate. This intermediate is short-lived and subsequently undergoes cleavage of the second C-N bond and the N=N bond to release dinitrogen and the second benzoyl radical. This pathway is often observed in unsymmetrical diazenes and can be influenced by solvent effects and the stability of the resulting radicals.[1]

Caption: Stepwise dinitrogen extrusion via a diazenyl radical.

Electron spin resonance (e.s.r.) and flash-photolysis studies on dibenzoyl diazene in benzene (B151609) have indicated the formation of hydrazyl and hydrazoxyl radicals, suggesting that the decomposition pathway likely involves radical species.[2]

Quantitative Data

| Compound Class | Substituents (R₁, R₂) | Activation Energy (kcal/mol) | Method |

| α-diazocarbonyls | Phenyl derivatives | 26.7 to 35.1 | DFT |

| General Diazo Compounds | Various | 0.8 to 46.4 | DFT |

Table 1: Activation energies for dinitrogen extrusion from various diazo compounds. Data obtained from computational studies.[3][4][5][7]

Experimental Protocols

Synthesis of Dibenzoyl Diazene

A common method for the synthesis of dibenzoyl diazene is the oxidation of dibenzoylhydrazine.

Workflow for the Synthesis of Dibenzoyl Diazene:

Caption: General workflow for the synthesis of dibenzoyl diazene.

Detailed Methodology:

-

Dissolution: Dissolve dibenzoylhydrazine in acetonitrile.

-

Oxidation: Add lead tetra-acetate to the solution.

-

Reaction: Stir the mixture for approximately 30 minutes at room temperature.

-

Filtration: Filter the solution to remove the lead(II) acetate precipitate.

-

Precipitation: Add the filtrate to stirred distilled water to precipitate the dibenzoyl diazene.

-

Purification: Collect the product by filtration and recrystallize it from carbon tetrachloride. It is crucial to maintain the temperature below 313 K during recrystallization to prevent thermal decomposition of the product.

Thermal Decomposition of Dibenzoyl Diazene (General Procedure)

Workflow for Thermolysis:

Caption: A typical workflow for the thermal decomposition of dibenzoyl diazene.

Detailed Methodology:

-

Preparation: Dissolve dibenzoyl diazene in a suitable high-boiling solvent (e.g., benzene, toluene).

-

Thermolysis: Heat the solution to reflux for a specified period.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Analysis: Analyze the product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the products.

Conclusion

The dinitrogen extrusion from dibenzoyl diazene is a fundamentally important reaction that proceeds through radical intermediates. While the exact mechanism, whether concerted or stepwise, has not been definitively established for this specific compound, the available evidence from related systems and preliminary studies on dibenzoyl diazene itself strongly suggests a radical-mediated process. The provided experimental protocols offer a starting point for further investigation into the kinetics and mechanism of this reaction. Future computational studies could provide more definitive insights into the transition states and intermediates involved, thereby enabling a more precise control over the synthetic applications of dibenzoyl diazene.

References

- 1. Dinitrogen extrusion from diazene in organic synthesis [html.rhhz.net]

- 2. Reactions of dibenzoyldiazene. Part 2. Thermal and photochemical decompositions in benzene solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of N2 Release from Diazo Compounds: A Combined Machine Learning-Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of N2 Release from Diazo Compounds: A Combined Machine Learning-Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Generation and Reactivity of Benzoyl-Containing Radicals for Researchers, Scientists, and Drug Development Professionals

A note on nomenclature: Initial research into "dibenzoyl diazene" reveals a significant scarcity of literature regarding its use as a radical generator. In contrast, "dibenzoyl peroxide," commonly known as benzoyl peroxide (BPO), is a widely studied and utilized precursor for generating benzoyl-containing radicals. This guide will primarily focus on the generation and reactivity of radicals derived from dibenzoyl peroxide, as it is the likely subject of interest for researchers in this field. A concise summary of the limited available information on dibenzoyl diazene (B1210634) is also provided for clarity and to highlight potential research opportunities.

Introduction: The Dichotomy of Dibenzoyl Diazene and Dibenzoyl Peroxide in Radical Chemistry

Dibenzoyl diazene (C₆H₅C(O)N=NC(O)C₆H₅) and dibenzoyl peroxide (C₆H₅C(O)OOC(O)C₆H₅) are two distinct molecules capable of generating radicals. However, their prevalence, study, and application in synthetic chemistry are vastly different.

Dibenzoyl Peroxide (Benzoyl Peroxide, BPO): A cornerstone of radical chemistry, BPO is a commercially available and extensively studied radical initiator.[1] Its utility stems from the relatively weak oxygen-oxygen single bond, which readily undergoes homolytic cleavage upon thermal or photochemical induction to produce benzoyloxy radicals.[1][2] These radicals can then participate in a variety of reactions or undergo decarboxylation to form phenyl radicals, making BPO a versatile tool in polymer synthesis, organic functionalization, and materials science.[2][3]

This guide will now delve into the comprehensive chemistry of dibenzoyl peroxide as a reliable source of benzoyl-containing radicals.

Radical Generation from Dibenzoyl Peroxide

The generation of radicals from dibenzoyl peroxide is primarily achieved through two methods: thermolysis and photolysis. Both methods lead to the homolytic cleavage of the O-O bond.

Thermolysis

Heating a solution containing dibenzoyl peroxide leads to its decomposition into two benzoyloxy radicals (PhCOO•). This process is the foundation of its use as a thermal initiator in various radical reactions, most notably in polymerization.[10] The decomposition rate is dependent on the temperature and the solvent.

Mechanism of Thermal Decomposition:

Caption: Thermal decomposition of dibenzoyl peroxide to form benzoyloxy and phenyl radicals.

Photolysis

Irradiation of dibenzoyl peroxide with ultraviolet (UV) light also induces the homolytic cleavage of the O-O bond, generating benzoyloxy radicals. Photolysis can be advantageous when lower reaction temperatures are required.

Reactivity of Generated Radicals

The primary radical formed from BPO is the benzoyloxy radical (PhCOO•). This radical can then undergo a variety of reactions, including addition to unsaturated systems, hydrogen abstraction, and decarboxylation to form a phenyl radical (Ph•). The phenyl radical is also a highly reactive species.

Reactions of the Benzoyloxy Radical

-

Addition to Alkenes and Alkynes: The benzoyloxy radical can add to carbon-carbon double and triple bonds, initiating polymerization or leading to the formation of functionalized products. The regioselectivity of addition is influenced by the stability of the resulting radical intermediate.[11]

-

Hydrogen Abstraction: Benzoyloxy radicals can abstract hydrogen atoms from suitable donors, such as alkanes, to form benzoic acid and a new carbon-centered radical. The rate of this reaction is dependent on the strength of the C-H bond being broken.

-

Decarboxylation: A key reaction of the benzoyloxy radical is its fragmentation into a phenyl radical and carbon dioxide. This process is often in competition with its other reactions.[12]

Reactions of the Phenyl Radical

-

Addition to Alkenes and Alkynes: The phenyl radical readily adds to unsaturated systems. This is a crucial step in BPO-initiated polymerizations of monomers like styrene (B11656).[2]

-

Aromatic Substitution: Phenyl radicals can attack aromatic rings, leading to substitution products.

-

Hydrogen Abstraction: Phenyl radicals can also abstract hydrogen atoms to form benzene (B151609).

Quantitative Data on Reactivity

The following tables summarize key quantitative data regarding the generation and reactivity of radicals from dibenzoyl peroxide.

Table 1: Kinetic Data for Dibenzoyl Peroxide Decomposition and Subsequent Radical Reactions

| Reaction | Rate Constant (k) or Ratio | Conditions | Reference(s) |

| Decomposition of BPO in styrene | kd = 1.0 × 10⁻⁵ s⁻¹ | 73.5 °C | [2] |

| Addition of benzoyloxy radical to styrene vs. decarboxylation (k_add/k_d) | Varies with monomer conc. | 60 °C in benzene | [11] |

| Addition of benzoyl radical to n-butylacrylate | 1.3 × 10⁵ to 5.5 × 10⁵ M⁻¹s⁻¹ | Acetonitrile solution | [13] |

Table 2: Product Distribution in the Reaction of Benzoyloxy Radicals with Styrene [11]

| Reaction Type | Percentage of Products |

| "Tail" Addition | 80% |

| "Head" Addition | 5% |

| Aromatic Substitution | 15% |

Experimental Protocols

Synthesis of Dibenzoyl Peroxide

While commercially available, dibenzoyl peroxide can be synthesized in the laboratory. A common method involves the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base.[14]

Materials:

-

Benzoyl chloride

-

30% Hydrogen peroxide solution

-

Sodium hydroxide (B78521) solution (e.g., 50 wt%)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Deionized water

-

Ice bath

Procedure: [14]

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath, add the 30% hydrogen peroxide solution.

-

Slowly add the sodium hydroxide solution to the hydrogen peroxide while maintaining the temperature between 20-25 °C, adjusting the pH to between 9 and 12.

-

Add a surfactant and stir to ensure uniform dispersion.

-

Slowly add benzoyl chloride dropwise to the reaction mixture. Simultaneously, add the sodium hydroxide solution dropwise to maintain the pH between 9 and 12 and the temperature between 20-25 °C.

-

After the addition is complete, add deionized water and then heat the mixture to 35-40 °C and continue to react for 20-75 minutes.

-

Isolate the solid product by filtration.

-

Wash the product with a sodium bicarbonate solution and then with deionized water.

-

Dry the product carefully. Caution: Dry dibenzoyl peroxide is explosive. It is often stored and handled while wet with about 25% water to reduce the risk of explosion.[1][15]

General Protocol for Radical Polymerization of Styrene Initiated by Dibenzoyl Peroxide

This protocol provides a general workflow for the bulk polymerization of styrene.

Caption: General workflow for the radical polymerization of styrene using dibenzoyl peroxide as an initiator.

Materials:

-

Styrene (inhibitor removed)

-

Dibenzoyl peroxide (BPO)

-

Reaction vessel (e.g., test tube or flask)

-

Constant temperature bath

-

Solvent for precipitation (e.g., methanol)

Procedure: [2]

-

Purify the styrene monomer to remove any inhibitors.

-

In the reaction vessel, dissolve a specific amount of dibenzoyl peroxide in the desired amount of styrene.

-

Place the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 73.5 °C).

-

Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

-

Terminate the reaction by rapidly cooling the mixture.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Safety and Handling of Dibenzoyl Peroxide

Dibenzoyl peroxide is a strong oxidizing agent and can be explosive, especially in its dry, pure form.[1][15] It is sensitive to shock, friction, and heat.

-

Storage: Store in a cool, well-ventilated area, away from heat, sunlight, and combustible materials. It is typically supplied and stored wet with water (around 25%) to reduce its explosive hazard.[8][9]

-

Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[8][16]

-

Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metals.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discard into drains.[8]

The Case of Dibenzoyl Diazene: A Summary of Current Knowledge

As previously mentioned, the literature on dibenzoyl diazene as a radical generator is sparse. Here is a summary of the available information:

-

Radical Generation and Reactivity: Thermal and photochemical decomposition of dibenzoyl diazene in benzene has been studied. The reaction is complex, with evidence for the formation of hydrazyl radicals through the addition of other radicals to the diazene.[6] This suggests that it may not be a clean source of a primary radical species in the same way as dibenzoyl peroxide. The products of decomposition can include di- and tribenzoyl hydrazines, diphenyloxadiazole, benzaldehyde, benzoic acid, and various gases.[6]

The limited understanding of the generation and reactivity of radicals from dibenzoyl diazene presents an opportunity for further research to explore its potential as a novel radical precursor.

Conclusion

This technical guide has provided a comprehensive overview of the generation and reactivity of benzoyl-containing radicals, with a necessary and extensive focus on dibenzoyl peroxide due to its established role in radical chemistry. The detailed information on its thermolytic and photolytic decomposition, the reactivity of the resultant benzoyloxy and phenyl radicals, quantitative data, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals. While the chemistry of dibenzoyl diazene remains largely unexplored, this guide has summarized the current, limited knowledge and highlighted it as a potential area for future investigation. The safe and effective use of these radical precursors is paramount, and adherence to the provided safety guidelines is essential.

References

- 1. Frontiers | On-The-Fly Kinetics of the Hydrogen Abstraction by Hydroperoxyl Radical: An Application of the Reaction Class Transition State Theory [frontiersin.org]

- 2. studylib.net [studylib.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Azo compound - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Azo compound | Aromatic, Synthesis, Reactions | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 11. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 15. On-The-Fly Kinetics of the Hydrogen Abstraction by Hydroperoxyl Radical: An Application of the Reaction Class Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Benzhydrazide Benzoic acid hydrazide [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers of Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl diazene (B1210634), an aryl derivative of diazene, exhibits characteristic cis-trans (Z/E) photoisomerization, a property that makes it and its parent class, azobenzenes, a cornerstone of photoswitchable molecular systems. The ability to reversibly control its geometry using light has led to widespread applications in photopharmacology, molecular machines, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and isomerization dynamics of the cis and trans isomers of dibenzoyl diazene. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the underlying processes to serve as a foundational resource for researchers in the field.

Introduction to Dibenzoyl Diazene Isomerism

Dibenzoyl diazene, like other azobenzene (B91143) derivatives, can exist in two distinct geometric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer features a planar structure with the benzoyl groups positioned on opposite sides of the N=N double bond. In contrast, the cis isomer has a non-planar, bent conformation with the benzoyl groups on the same side.

The transition between these two states is the cornerstone of its function as a molecular switch. This conversion can be triggered by light (photoisomerization) or heat (thermal isomerization).

-

Photoisomerization : Irradiation with light of a specific wavelength can drive the conversion between isomers. Typically, UV light promotes the trans → cis isomerization, while visible light can induce the reverse cis → trans process.

-

Thermal Isomerization : In the absence of light, the metastable cis isomer will spontaneously relax back to the more stable trans form over time. The rate of this thermal relaxation is a critical parameter for applications requiring long-lived metastable states.

The significant structural change between the two isomers results in distinct physical and chemical properties, including dipole moment, polarity, and absorption spectra, which can be harnessed to control biological activity or material properties at the molecular level.

Synthesis and Preparation of Isomers

The synthesis of dibenzoyl diazene isomers involves a two-step process: the chemical synthesis of the thermodynamically stable trans isomer, followed by its photochemical conversion to the cis form.

Synthesis of trans-Dibenzoyl Diazene

The trans isomer is typically synthesized via the oxidation of the corresponding hydrazine (B178648) derivative, benzoylhydrazine.

Experimental Protocol: Synthesis of trans-Dibenzoyl Diazene

-

Preparation of Benzoylhydrazine : React benzoyl chloride with an excess of hydrazine hydrate (B1144303) in a suitable solvent like dichloromethane (B109758) (DCM) or ethanol (B145695) at 0°C. The product, benzoylhydrazine, precipitates and can be purified by recrystallization.

-

Oxidation to trans-Dibenzoyl Diazene : Dissolve the purified benzoylhydrazine in a solvent such as DCM.

-

Addition of Oxidizing Agent : Slowly add an oxidizing agent, such as N-bromosuccinimide (NBS) or lead tetraacetate, to the solution at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure trans-dibenzoyl diazene as a crystalline solid.

Photochemical Generation of cis-Dibenzoyl Diazene

The cis isomer is generated by irradiating a solution of the trans isomer with UV light. This process leads to a photostationary state (PSS), which is a mixture of both isomers. The composition of the PSS depends on the irradiation wavelength and the absorption spectra of the two isomers at that wavelength.

Experimental Protocol: Photochemical trans to cis Conversion

-

Solution Preparation : Prepare a dilute solution of pure trans-dibenzoyl diazene in a UV-transparent solvent (e.g., DMSO, acetonitrile, or hexane) in a quartz cuvette.[1]

-

Initial Spectrum : Record the initial UV-Vis absorption spectrum of the trans isomer solution.

-

Irradiation : Irradiate the solution with a UV light source, typically a high-pressure mercury lamp or an LED centered around the λmax of the π→π* transition of the trans isomer (e.g., ~365 nm).[1]

-

Monitoring : Periodically stop the irradiation and record the UV-Vis spectrum to monitor the progress of the isomerization. The formation of the cis isomer is indicated by a decrease in the π→π* absorption band and an increase in the n→π* absorption band.

-

Photostationary State : Continue irradiation until no further changes in the absorption spectrum are observed, indicating that the photostationary state has been reached. The resulting solution, enriched in the cis isomer, can be used directly for subsequent experiments, although isolation of the pure cis isomer can be challenging due to its thermal instability.

Comparative Properties of cis and trans Isomers

The distinct geometries of the cis and trans isomers give rise to measurable differences in their spectroscopic and physical properties. While specific data for dibenzoyl diazene is sparse in the literature, the properties of the parent azobenzene molecule provide a reliable model.

Spectroscopic Properties

The UV-Vis absorption spectra are critical for both characterizing the isomers and inducing their interconversion.

| Property | trans-Isomer (Azobenzene) | cis-Isomer (Azobenzene) |

| π→π* Transition (S₀→S₂) | Strong absorption, λmax ≈ 320 nm, high ε | Weaker absorption, λmax ≈ 280 nm, lower ε |

| n→π* Transition (S₀→S₁) | Weak, symmetry-forbidden, λmax ≈ 440 nm, low ε | Stronger, symmetry-allowed, λmax ≈ 430 nm, higher ε |

Data based on the parent azobenzene molecule, which is structurally analogous. The benzoyl groups are expected to cause a red-shift in the absorption maxima.

Isomerization Parameters

The efficiency of photoisomerization and the stability of the cis isomer are quantified by the quantum yield and thermal half-life, respectively.

| Parameter | Typical Value (for Azobenzene Derivatives) | Description |

| Quantum Yield (Φtrans→cis) | 0.1 - 0.3 (upon n→π* excitation) | The efficiency of converting the trans isomer to the cis isomer with a single photon.[2] |

| Quantum Yield (Φcis→trans) | 0.4 - 0.6 (upon n→π* excitation) | The efficiency of converting the cis isomer back to the trans isomer with a single photon.[2] |

| Thermal Half-Life (t1/2) | Varies from milliseconds to days, depending on substitution and solvent. | The time required for half of the cis isomers in a sample to thermally revert to the trans form in the dark.[3] |

Isomerization Pathways and Mechanisms

The reversible switching of dibenzoyl diazene is governed by distinct photochemical and thermal pathways.

References

Unveiling the Past: The History and Discovery of Dibenzoyl Diazene

A deep dive into the 19th-century chemical literature reveals the origins of dibenzoyl diazene (B1210634), a compound at the intersection of early azo and hydrazide chemistry. Its discovery is intrinsically linked to the pioneering work of the renowned German chemist, Theodor Curtius, who, in the late 1800s, laid the foundational groundwork for the synthesis of its crucial precursor, dibenzoylhydrazine.

Dibenzoyl diazene, also known as azobenzoyl or dibenzoyldiimide, with the chemical formula C₁₄H₁₀N₂O₂, did not emerge in isolation. Its story begins with the systematic investigation of organic nitrogen compounds, a field in which Curtius was a towering figure. While a single, celebrated "discovery" paper for dibenzoyl diazene itself is not apparent, its synthesis and characterization were the logical outcomes of the exploration of hydrazides, a class of compounds Curtius extensively studied.

The key to understanding the history of dibenzoyl diazene lies in a seminal paper published by Theodor Curtius in 1894 in the Journal für Praktische Chemie titled "Hydrazide und Azide organischer Säuren I. Abhandlung" (Hydrazides and Azides of Organic Acids I. Treatise).[1][2][3][4][5][6][7][8] This extensive work detailed the synthesis and reactions of a variety of organic hydrazides. Among them was dibenzoylhydrazine (C₁₄H₁₂N₂O₂), the direct precursor to dibenzoyl diazene.

The Precursor: Synthesis of Dibenzoylhydrazine

Curtius's work provided the first detailed and reproducible method for the synthesis of dibenzoylhydrazine. The experimental protocol, as described in his 1894 publication, involved the reaction of benzoyl chloride with hydrazine (B178648). This reaction, a cornerstone of early organic synthesis, laid the groundwork for further investigation into the chemistry of acylated hydrazines.

Experimental Protocol: Synthesis of Dibenzoylhydrazine (after Curtius, 1894)

Materials:

-

Hydrazine hydrate (B1144303)

-

Benzoyl chloride

-

Sodium hydroxide (B78521) solution

Methodology:

-

A solution of hydrazine hydrate is cooled in an ice bath.

-

Two equivalents of benzoyl chloride are added dropwise to the cooled hydrazine solution while stirring vigorously.

-

Simultaneously, a solution of sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.

-

The resulting white precipitate of dibenzoylhydrazine is collected by filtration.

-

The crude product is then washed with water to remove any remaining salts and unreacted starting materials.

-

Recrystallization from a suitable solvent, such as ethanol, yields pure dibenzoylhydrazine.

This robust synthesis of the precursor was the critical first step that enabled the subsequent discovery and characterization of dibenzoyl diazene.

The Discovery: Oxidation to Dibenzoyl Diazene

With a reliable method for producing dibenzoylhydrazine established, the next logical step for chemists of the era was to investigate its reactivity, particularly its oxidation. The transformation of a hydrazine derivative to a diazene (azo compound) through oxidation was a known reaction pathway.

While Curtius's 1894 paper focused on the synthesis of hydrazides, it is highly probable that either he or his contemporaries performed the oxidation of dibenzoylhydrazine to dibenzoyl diazene shortly thereafter. Early methods for such oxidations would have included the use of common oxidizing agents of the time, such as mercuric oxide or potassium permanganate.

The oxidation reaction involves the removal of two hydrogen atoms from the dibenzoylhydrazine molecule, leading to the formation of the N=N double bond characteristic of a diazene.

Experimental Protocol: Oxidation of Dibenzoylhydrazine to Dibenzoyl Diazene (Hypothetical 19th Century Method)

Materials:

-

Dibenzoylhydrazine

-

An oxidizing agent (e.g., yellow mercuric oxide)

-

An inert solvent (e.g., benzene (B151609) or chloroform)

Methodology:

-

Dibenzoylhydrazine is suspended in an inert solvent.

-

A stoichiometric amount of the oxidizing agent is added to the suspension.

-

The reaction mixture is stirred, and may be gently heated, until the starting material is consumed. The progress of the reaction could be monitored by the disappearance of the white solid dibenzoylhydrazine and the formation of a colored solution, as many azo compounds are colored.

-

The solid byproducts (e.g., mercury) are removed by filtration.

-

The solvent is evaporated from the filtrate to yield the crude dibenzoyl diazene.

-

The product can then be purified by recrystallization.

Characterization in the 19th Century

The characterization of a newly synthesized compound in the late 19th century would have relied on a combination of physical and chemical methods. These would have included:

-

Melting Point Determination: A sharp and reproducible melting point would have been a key indicator of the purity of the synthesized dibenzoyl diazene.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, nitrogen, and oxygen) would have been crucial for confirming the identity of the new compound.

-

Color: The color of the compound would have been a significant physical property noted by the researchers.

-

Solubility: The solubility of dibenzoyl diazene in various solvents would have been systematically investigated.

-

Chemical Reactivity: Its reactions, such as reduction back to dibenzoylhydrazine or decomposition upon heating, would have been studied to further elucidate its chemical nature.

Summary of Key Data

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Synthesis Reaction | Discoverer/Key Contributor | Year of Key Publication |

| Dibenzoylhydrazine | C₁₄H₁₂N₂O₂ | 240.26 | Reaction of benzoyl chloride with hydrazine | Theodor Curtius | 1894 |

| Dibenzoyl Diazene | C₁₄H₁₀N₂O₂ | 238.24 | Oxidation of dibenzoylhydrazine | Likely Curtius or a contemporary | Post-1894 |

Logical Relationships and Experimental Workflows

The discovery of dibenzoyl diazene is a clear example of a logical progression in chemical research, starting from the synthesis of a new class of compounds (hydrazides) and then exploring their fundamental reactivity.

Caption: Logical workflow from the synthesis of the precursor to the discovery and characterization of dibenzoyl diazene.

References

- 1. mdpi.com [mdpi.com]

- 2. Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dokumen.pub [dokumen.pub]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzoyl diazene (B1210634), a chemical compound of interest in organic synthesis. This document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Core Molecular Information

Dibenzoyl diazene, also known by its IUPAC name N-benzoyliminobenzamide, is a key reagent in various organic synthesis applications.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| IUPAC Name | N-benzoyliminobenzamide | [1] |

| Synonyms | dibenzoyldiazene, (E)-diazene-1,2-diylbis(phenylmethanone) | [1] |

| CAS Number | 959-31-9 | [1] |

Synthesis of Dibenzoyl Diazene

The primary route for the synthesis of dibenzoyl diazene is through the oxidation of its precursor, N,N'-dibenzoylhydrazine (also known as benzoylhydrazide). This process is a critical step in forming the diazene functional group.

Experimental Protocol: Synthesis of N,N'-Dibenzoylhydrazine

A common precursor for dibenzoyl diazene is N,N'-dibenzoylhydrazine. A general method for its preparation is as follows:

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 80 g (0.33 mole) of dibenzoylhydrazine, 10 g (0.25 mole) of sodium hydroxide (B78521), and 600 cc of water.

-

Heating : Maintain the mixture at approximately 90°C using a water bath.

-

Addition of Reagents : While stirring, add 320 g (240 cc, 2.54 moles) of methyl sulfate (B86663) and 250 cc of an aqueous solution containing 125 g (3.1 moles) of sodium hydroxide from separate dropping funnels. The benzoyl chloride should be added over a period of one and a half hours, with the alkali added slightly faster.

-

Stirring : After the additions are complete, continue stirring the mixture for an additional two hours.

-

Purification : The crude product is dissolved in boiling glacial acetic acid and allowed to cool, which results in the separation of dibenzoylhydrazine as fine white needles.

Experimental Protocol: Oxidation to Dibenzoyl Diazene

The oxidation of N,N'-dibenzoylhydrazine to dibenzoyl diazene can be achieved using various oxidizing agents. A general procedure involves the solvent-free condensation of benzoic acid and 4-substituted phenylhydrazines to obtain phenylhydrazides, which are then oxidized to the corresponding benzoyldiazenes.[2] While specific conditions can vary, a conceptual workflow is outlined below.

-

Preparation of Precursor : Synthesize N,N'-dibenzoylhydrazine as described in the protocol above.

-

Oxidation : The N,N'-dibenzoylhydrazine is subjected to an oxidation reaction. Various oxidizing agents can be employed, and the reaction may be catalyzed. For instance, a visible light-mediated oxidative coupling of hydrazides can be performed using a metal-free photocatalyst.

-

Monitoring : The progress of the reaction should be monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification : Once the reaction is complete, the dibenzoyl diazene product is isolated from the reaction mixture. This may involve extraction, filtration, and subsequent purification by recrystallization or column chromatography to yield the pure compound.

Chemical Reactions and Applications

Dibenzoyl diazene is a valuable reagent in organic synthesis, primarily due to the reactivity of the diazene group.

Dinitrogen Extrusion

A key reaction of diazenes is the extrusion of dinitrogen gas (N₂) under thermal or photochemical conditions. This process generates highly reactive biradical species. These biradicals can then undergo various synthetic transformations, making diazenes useful for constructing sterically congested carbon-carbon bonds with high stereoselectivity. This method has been applied in the synthesis of complex natural products.

Diazene Directed Modular Synthesis

Dibenzoyl diazene and its derivatives are employed in "diazene-directed" synthesis strategies. This approach allows for the modular and stereocontrolled assembly of complex molecules, such as oligocyclotryptamines, which are of interest for their potential therapeutic properties.

Logical Workflow: Synthesis of Dibenzoyl Diazene

The synthesis of dibenzoyl diazene can be visualized as a two-step process, starting from the formation of the precursor N,N'-dibenzoylhydrazine, followed by its oxidation.

Caption: Synthesis workflow for dibenzoyl diazene.

Conclusion

Dibenzoyl diazene is a versatile chemical compound with significant applications in advanced organic synthesis. Understanding its molecular properties and synthesis pathways is crucial for its effective utilization in research and development, particularly in the creation of complex molecular architectures for drug discovery and materials science. The protocols and data presented in this guide offer a foundational resource for professionals in these fields.

References

Methodological & Application

Applications of Dibenzoyl Diazene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoyl diazene (B1210634) (C₁₄H₁₀N₂O₂) is a versatile reagent in organic synthesis, primarily utilized as a potent dienophile in Diels-Alder reactions and as a precursor for the introduction of nitrogen-containing functionalities into organic molecules. Its electrophilic azo moiety readily participates in cycloaddition reactions with electron-rich dienes and enamines, providing access to a variety of heterocyclic scaffolds. Furthermore, under thermal or photochemical conditions, dibenzoyl diazene can serve as a source of benzoyl radicals and dinitrogen, enabling unique carbon-carbon bond formations.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving dibenzoyl diazene, with a focus on its application in [4+2] cycloaddition reactions for the synthesis of substituted 1,2,4-triazines.

Core Applications

The primary applications of dibenzoyl diazene in organic synthesis include:

-

Aza-Diels-Alder Reactions: Acting as a heterodienophile, dibenzoyl diazene reacts with enamines and other electron-rich dienes in [4+2] cycloaddition reactions to afford various nitrogen-containing six-membered heterocycles.

-

Synthesis of Heterocycles: It serves as a key building block for the synthesis of various heterocyclic systems, most notably 1,2,4-triazines.

-

Radical Reactions: Upon decomposition, it can generate benzoyl radicals, which can be trapped by various substrates, leading to the formation of new carbon-carbon bonds.

Application Note 1: Synthesis of 1,2,4-Triazines via [4+2] Cycloaddition

Reaction Principle:

Dibenzoyl diazene functions as an electron-deficient dienophile in a hetero-Diels-Alder reaction with electron-rich enamines. The concerted [4+2] cycloaddition leads to the formation of a dihydro-1,2,4-triazine ring system. The reaction is typically high-yielding and proceeds under mild conditions.

Logical Relationship of the Aza-Diels-Alder Reaction

Caption: Aza-Diels-Alder reaction pathway.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1,2-dibenzoyl-6-phenyl-1,2,3,4-tetrahydro-1,2,4-triazine-3-carboxylate

This protocol details the [4+2] cycloaddition reaction between dibenzoyl diazene and an enamine, specifically ethyl β-aminocrotonate, to yield a substituted 1,2,4-triazine (B1199460).

Materials:

-

Dibenzoyl diazene

-

Ethyl β-aminocrotonate

-

Anhydrous benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzoyl diazene (1.0 equivalent) in anhydrous benzene.

-

Addition of Enamine: To the stirred solution, add ethyl β-aminocrotonate (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the specified reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure ethyl 5-methyl-1,2-dibenzoyl-6-phenyl-1,2,3,4-tetrahydro-1,2,4-triazine-3-carboxylate.

Quantitative Data Summary:

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dibenzoyl diazene (1.0) | Ethyl β-aminocrotonate (1.0) | Benzene | Reflux | 24 | 85 |

Experimental Workflow

Caption: Synthesis of a 1,2,4-triazine derivative.

Concluding Remarks

Dibenzoyl diazene is a valuable reagent for the synthesis of nitrogen-containing heterocycles through aza-Diels-Alder reactions. The protocol provided herein for the synthesis of a substituted 1,2,4-triazine demonstrates a practical and high-yielding application of this chemistry. Researchers in organic synthesis and drug development can utilize these methods to access complex molecular architectures with potential biological activity. Further exploration of the reactivity of dibenzoyl diazene with a broader range of dienes and other substrates is encouraged to expand its synthetic utility.

Application Notes and Protocols: Dibenzoyl Diazene in Radical Reactions

Introduction

Dibenzoyl diazene (B1210634) (CAS RN: 959-00-2), also known as dibenzoyl diimide, is a chemical compound with the formula (C₆H₅CO)₂N₂. While the user's query specifically requested information on its use as a nitrogen source in radical reactions, a comprehensive review of the scientific literature indicates that this is not its primary role. Instead, diazenes, including dibenzoyl diazene, are predominantly utilized in radical chemistry as efficient precursors to carbon-centered radicals via the extrusion of molecular nitrogen (N₂). This process is driven by the formation of the highly stable dinitrogen molecule. This document will elucidate the actual role of dibenzoyl diazene in radical reactions and provide protocols for the generation of radicals from diazene precursors for various synthetic applications.

Core Concept: Diazenes as Radical Initiators

The fundamental role of diazenes in radical chemistry is to generate carbon radicals upon thermal or photochemical decomposition.[1][2] The general mechanism involves the homolytic cleavage of the two C-N bonds, releasing a stable molecule of nitrogen gas and two carbon-centered radicals.[1]

This dinitrogen extrusion can proceed through a concerted or a stepwise mechanism. In the stepwise pathway, an intermediate diazinyl radical is formed.[1] The resulting carbon radicals can then participate in a variety of chemical transformations, including C-C bond formation, halogenation, and additions to unsaturated systems.[3][4]

Application Notes

1. Dibenzoyl Diazene as a Radical Trap and Oxidant

Contrary to being a nitrogen source, dibenzoyl diazene has been shown to act as a trap for radicals. Electron spin resonance (E.S.R.) and flash-photolysis studies have demonstrated that various precursor radicals can add to dibenzoyl diazene to form hydrazyl radicals. These hydrazyl radicals can then undergo deactivation through a second-order process. Furthermore, in a parallel reaction, the hydrazyl radical can react with another molecule of dibenzoyl diazene in a process involving oxygen atom transfer.[5] This reactivity highlights its role as a radical scavenger and an oxidizing agent in specific contexts, rather than a source of nitrogen for amination reactions.

2. Diazenes as Precursors for Deaminative Functionalization